molecular formula C20H16N4O5S2 B11612078 Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate

Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate

Cat. No.: B11612078
M. Wt: 456.5 g/mol
InChI Key: GOBPGSRKVQWOID-UHFFFAOYSA-N
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Description

Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate is a heterocyclic compound featuring a fused triazolobenzothiazole core linked to a dimethyl terephthalate moiety via a thioacetyl-amino bridge. Its structural complexity arises from the integration of a 1,2,4-triazole ring fused to a benzothiazole system, combined with ester and amide functional groups.

Properties

Molecular Formula

C20H16N4O5S2

Molecular Weight

456.5 g/mol

IUPAC Name

dimethyl 2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H16N4O5S2/c1-28-17(26)11-7-8-12(18(27)29-2)13(9-11)21-16(25)10-30-19-22-23-20-24(19)14-5-3-4-6-15(14)31-20/h3-9H,10H2,1-2H3,(H,21,25)

InChI Key

GOBPGSRKVQWOID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as reduced inflammation or pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Triazolobenzothiazole vs. Triazolothiadiazole Derivatives Compounds such as 3-alkyl/aryl-6-(3’-pyridyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles (e.g., from –8) replace the benzothiazole ring with a thiadiazole system. While both cores exhibit antimicrobial and herbicidal activities, triazolothiadiazoles demonstrate enhanced herbicidal efficacy due to the electron-deficient thiadiazole ring, which improves interaction with plant enzyme targets .

Key Structural Differences and Bioactivity Implications

Compound Type Core Structure Functional Groups Notable Bioactivity
Target Compound Triazolobenzothiazole Dimethyl terephthalate Hypothesized antimicrobial
4-...benzoic acid () Triazolobenzothiazole Carboxylic acid Unreported, likely polar
Triazolothiadiazoles () Triazolothiadiazole Alkyl/aryl substituents Herbicidal, anti-inflammatory
Ethyl ester analog () Triazolobenzothiazole Ethyl thiophene carboxylate Undisclosed, higher lipophilicity
Substituent Effects on Physicochemical Properties
  • Dimethyl Terephthalate vs. Carboxylic Acid (): The dimethyl ester group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the polar carboxylic acid derivative (logP ~2.1), enhancing membrane permeability but reducing water solubility .
  • Acetamide vs. Ester Linkers (): N-(2-Methylphenyl)-2-...acetamide () replaces the terephthalate ester with a methylphenyl-acetamide group. This modification reduces molecular weight (MW 384 vs.

Biological Activity

Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The presence of the benzothiazole moiety and the triazole ring enhances its pharmacological profile. The chemical structure can be represented as follows:

C15H16N4O4S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_4\text{S}

Research indicates that compounds with triazole and benzothiazole structures often exhibit multiple mechanisms of action. These include:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in various biological pathways, potentially affecting cancer cell proliferation and survival.
  • Antimicrobial Properties : The compound shows promise against bacterial and fungal strains, likely due to its ability to disrupt cellular processes in pathogens.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, reducing symptoms in conditions like arthritis.

Anticancer Activity

A study evaluated the compound's cytotoxic effects on various cancer cell lines. Results indicated significant growth inhibition in breast cancer (MCF-7) and cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (GI50) values were recorded as follows:

Cell LineGI50 (µM)
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

These findings suggest that the compound could be a lead candidate for developing new anticancer therapies .

Antimicrobial Activity

The compound was also tested for its antimicrobial properties against several bacterial and fungal strains. It demonstrated high efficacy compared to standard antibiotics, indicating its potential as an alternative treatment option for infections resistant to conventional therapies .

Case Study 1: Cancer Cell Line Testing

In vitro studies were conducted using MCF-7 and HeLa cell lines to assess the cytotoxic effects of this compound. The results showed a dose-dependent response with significant inhibition of cell viability at concentrations as low as 5 µM.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, highlighting its potential as a broad-spectrum antimicrobial agent.

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